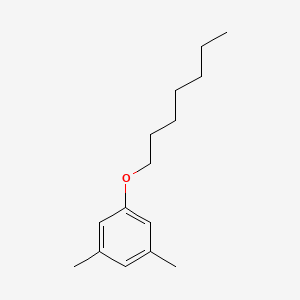
1-Heptoxy-3,5-dimethylbenzene
Descripción general
Descripción
1-Heptoxy-3,5-dimethylbenzene is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups This specific compound features a heptyl group (a seven-carbon chain) and a 3,5-dimethylphenyl group (a benzene ring with two methyl groups at positions 3 and 5) connected via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Heptoxy-3,5-dimethylbenzene can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. In this case, the reaction would involve the use of 3,5-dimethylphenol and heptyl bromide in the presence of a strong base such as sodium hydride (NaH) to form the desired ether .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Catalysts and solvents may also be used to optimize the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Heptoxy-3,5-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The ether can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The ether can participate in nucleophilic substitution reactions, where the heptyl or 3,5-dimethylphenyl group is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
Aplicaciones Científicas De Investigación
1-Heptoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Heptoxy-3,5-dimethylbenzene depends on its specific application. In chemical reactions, the ether oxygen can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Ethyl(3,5-dimethylphenyl) ether: Similar structure but with an ethyl group instead of a heptyl group.
Propyl(3,5-dimethylphenyl) ether: Similar structure but with a propyl group instead of a heptyl group.
Butyl(3,5-dimethylphenyl) ether: Similar structure but with a butyl group instead of a heptyl group.
Uniqueness: 1-Heptoxy-3,5-dimethylbenzene is unique due to its longer heptyl chain, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H24O |
|---|---|
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
1-heptoxy-3,5-dimethylbenzene |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-8-9-16-15-11-13(2)10-14(3)12-15/h10-12H,4-9H2,1-3H3 |
Clave InChI |
GYVFIEGIAOWSCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC(=CC(=C1)C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













